molecular formula C28H31N3O8S B609510 Firsocostat CAS No. 1434635-54-7

Firsocostat

Cat. No.: B609510
CAS No.: 1434635-54-7
M. Wt: 569.6 g/mol
InChI Key: ZZWWXIBKLBMSCS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Firsocostat is a small molecule inhibitor of acetyl-coenzyme A carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. It was originally designated as GS-0976 and discovered by Nimbus Therapeutics. This compound is currently under development by Gilead Sciences for the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Firsocostat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:

  • Formation of the oxazole ring.
  • Coupling of the oxazole intermediate with a thieno[2,3-d]pyrimidine derivative.
  • Introduction of the methoxyphenyl and oxan-4-yloxyethyl groups.
  • Final coupling with a propanoic acid derivative.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring compliance with Good Manufacturing Practices (GMP). The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Firsocostat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Scientific Research Applications

Nonalcoholic Steatohepatitis (NASH)

Firsocostat has been extensively studied for its effectiveness in treating NASH, a condition characterized by fat buildup in the liver leading to inflammation and fibrosis. Key clinical trials include:

  • Phase 2 Trials : Several Phase 2 studies have evaluated this compound's safety and efficacy in patients with NASH and varying degrees of fibrosis. For instance, a trial involving 392 patients demonstrated that combinations of this compound with other agents like cilofexor led to significant improvements in liver biochemistry and reductions in liver fat .
  • Combination Therapy : this compound is often tested alongside other drugs to enhance therapeutic outcomes. A notable study combined this compound with cilofexor, showing a reduction in hepatic fat by 30% or more in 74% of participants after 12 weeks . This combination also improved various biomarkers related to liver health.
Study Combination Duration Participants Key Findings
Phase 2Cilofexor + this compound12 weeks20Significant reduction in hepatic fat
Phase 2bThis compound + Selonsertib48 weeks392Improvements in NASH activity; potential antifibrotic effects

Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

This compound is also being investigated for its potential benefits in treating metabolic dysfunction-associated fatty liver disease (MAFLD), an emerging classification that encompasses conditions similar to NASH but focuses on metabolic factors. Preliminary studies indicate that this compound may help reduce liver fat and improve metabolic parameters in affected patients .

Case Study: Efficacy in Advanced Fibrosis

In a recent clinical trial involving patients with advanced fibrosis due to NASH, participants receiving a combination of cilofexor and this compound showed promising results. The study reported improvements in fibrosis scores and significant reductions in liver enzymes compared to placebo groups. Notably, the combination therapy was well tolerated with manageable side effects .

Case Study: Safety Profile

In another trial assessing the safety profile of this compound over a longer duration (48 weeks), results indicated that while some patients experienced mild to moderate side effects such as pruritus, overall tolerability was favorable. The study highlighted the importance of monitoring liver function tests regularly during treatment .

Mechanism of Action

Firsocostat exerts its effects by inhibiting acetyl-coenzyme A carboxylase, an enzyme involved in the conversion of acetyl-coenzyme A to malonyl-coenzyme A, a key step in fatty acid synthesis. By inhibiting this enzyme, this compound reduces the synthesis of fatty acids and promotes their oxidation. This leads to a decrease in hepatic steatosis and an improvement in insulin sensitivity .

Comparison with Similar Compounds

Firsocostat is unique in its dual inhibition of acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, which are involved in different aspects of fatty acid metabolism. Similar compounds include:

This compound’s unique mechanism of action and its ability to target both acetyl-coenzyme A carboxylase isoforms make it a promising candidate for the treatment of metabolic disorders .

Biological Activity

Firsocostat, also known as GS-0976, is an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor developed for the treatment of non-alcoholic steatohepatitis (NASH). This compound has garnered attention due to its unique mechanism of action and promising clinical results. Below, we explore its biological activity, supported by research findings, case studies, and relevant data.

This compound functions as an allosteric inhibitor of ACC, specifically targeting the biotin carboxylase dimerization site. This binding prevents the dimerization necessary for ACC activity, thus inhibiting its function in fatty acid synthesis. The compound selectively inhibits both ACC1 and ACC2 isoforms without affecting other enzymes or receptors, demonstrating a high specificity that minimizes off-target effects .

Preclinical Findings

In preclinical studies using mouse models of NASH, this compound administration resulted in significant improvements in hepatic lipid metabolism. Notably, it ameliorated steatosis and hepatic fibrosis. The specific inhibition of ACC led to decreased de novo lipogenesis and enhanced mitochondrial fatty acid oxidation, contributing to reduced liver fat accumulation .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, most notably the Phase 2 ATLAS study. This double-blind, placebo-controlled trial involved 392 patients with advanced fibrosis due to NASH. Key findings include:

  • Primary Endpoint : A ≥1-stage improvement in fibrosis without worsening of NASH was observed in 12% of patients treated with this compound monotherapy after 48 weeks .
  • Secondary Endpoints : Statistically significant improvements were noted in liver biochemistry markers (e.g., ALT and AST), non-invasive tests of fibrosis, and the NAFLD Activity Score (NAS). For instance, a ≥2-point reduction in NAS was achieved more frequently in the this compound group compared to placebo .

Data Table: ATLAS Study Results

Treatment GroupFibrosis Improvement (%)NAS Reduction (%)ALT Reduction (%)AST Reduction (%)
This compound (n=33)12.120.9-37%-30%
Cilofexor (n=34)11.819.1-35%-28%
Placebo (n=38)10.5---

Combination Therapies

This compound has also been studied in combination with other agents such as cilofexor and semaglutide. In one study involving a combination regimen of cilofexor and this compound:

  • Patient Outcomes : 74% of patients showed a significant decline in hepatic fat after 12 weeks of treatment.
  • Safety Profile : The combination was well tolerated with gastrointestinal events being the most common adverse effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Patient Cohort Analysis : A cohort of patients treated with this compound demonstrated marked reductions in liver stiffness and improvements in quality-of-life metrics related to liver health.
  • Longitudinal Study : In a longitudinal study assessing patients over multiple years, those receiving this compound showed sustained improvements in liver function tests compared to historical controls not receiving the treatment .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused clinical research question for studying Firsocostat’s efficacy in metabolic disorders?

  • Methodology : Use the PICOT framework to structure the question:

  • P (Population): Define the patient cohort (e.g., NAFLD/NASH patients).
  • I (Intervention): Specify this compound dosage and administration protocol.
  • C (Comparison): Identify control groups (e.g., placebo or other acetyl-CoA carboxylase inhibitors).
  • O (Outcome): Select primary endpoints (e.g., liver fat reduction, ALT normalization).
  • T (Time): Establish the study duration (e.g., 12-week trials).
    Example: “In adults with NASH (P), does 20 mg/day this compound (I) compared to placebo (C) reduce liver fibrosis by ≥1 stage (O) over 24 weeks (T)?” .

Q. What experimental design considerations are critical for preclinical studies of this compound’s mechanism of action?

  • Methodology :

  • In vitro models : Use hepatocyte cultures to assess ACC inhibition and lipid metabolism via LC-MS/MS for quantifying acetyl-CoA levels .
  • In vivo models : Employ diet-induced NASH rodent models with histopathological validation (e.g., NAS score) and RNA sequencing to identify downstream pathways.
  • Controls : Include vehicle and comparator drugs (e.g., GS-0976) to isolate this compound-specific effects .

Q. How should researchers design surveys or questionnaires to collect patient-reported outcomes in this compound trials?

  • Methodology :

  • Question types : Use Likert scales for symptom severity (e.g., fatigue) and multiple-choice for adherence monitoring.
  • Validation : Pilot-test instruments with a small cohort to assess clarity and reliability (Cronbach’s α >0.7).
  • Ethnographic integration : Conduct semi-structured interviews to capture qualitative data on patient experiences .

Advanced Research Questions

Q. How can meta-analyses reconcile contradictory findings in this compound’s lipid-modifying effects across clinical trials?

  • Methodology :

  • Heterogeneity analysis : Calculate I² statistics to quantify variability; subgroup by dosage, patient demographics, or comorbidities.
  • Sensitivity analysis : Exclude outlier studies (e.g., those with high dropout rates) to assess robustness.
  • Publication bias : Use funnel plots and Egger’s regression to evaluate missing data .

Q. What statistical approaches are optimal for analyzing longitudinal data in this compound’s safety profile studies?

  • Methodology :

  • Mixed-effects models : Account for repeated measures (e.g., ALT levels over time) and random patient effects.
  • Survival analysis : Apply Cox proportional hazards models for adverse event timelines (e.g., hypertriglyceridemia onset).
  • Bayesian methods : Incorporate prior trial data to refine posterior probability estimates for rare adverse events .

Q. How can researchers leverage Google’s “People Also Ask” (PAA) data to identify gaps in this compound’s literature?

  • Methodology :

  • Query mining : Extract PAA questions (e.g., “Does this compound interact with statins?”) using tools like Semrush or ASKEY .
  • Content gap analysis : Map questions to existing publications (via PubMed/Scopus) to flag understudied areas.
  • Schema markup : Integrate FAQ schema into review articles to enhance visibility for PAA inclusion .

Q. What strategies validate this compound’s target engagement in heterogeneous patient populations?

  • Methodology :

  • Biomarker stratification : Use omics data (e.g., proteomics) to subgroup patients by ACC expression levels.
  • Dose-response modeling : Apply Emax models to correlate this compound plasma concentrations with target inhibition.
  • Covariate adjustment : Include genetic polymorphisms (e.g., PNPLA3 variants) in multivariate regression .

Q. Key Considerations for Researchers

  • Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines (e.g., detailed synthesis steps for novel this compound analogs) .
  • Ethical compliance : Ensure informed consent processes align with NIH/FDA standards for longitudinal trials .
  • Data transparency : Deposit raw datasets in repositories like Dryad or Figshare, annotated with FAIR principles .

Properties

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWWXIBKLBMSCS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434635-54-7
Record name Firsocostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Firsocostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FIRSOCOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.